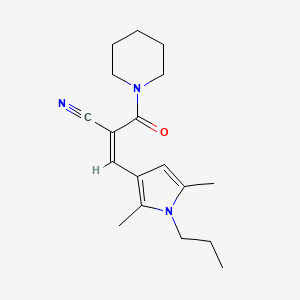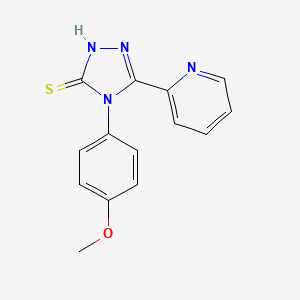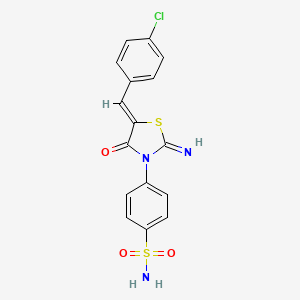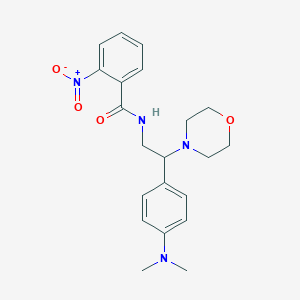![molecular formula C15H20ClN3O4S B2416653 N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE CAS No. 438481-06-2](/img/structure/B2416653.png)
N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a morpholine ring, and a sulfonyl group attached to a chlorophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine rings. The sulfonylation of the chlorophenyl group is a critical step, often achieved using sulfonyl chlorides under basic conditions. The final coupling of the sulfonylated chlorophenyl group with the pyrrolidine and morpholine rings is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide
- N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide
Uniqueness
N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4S/c16-12-3-5-13(6-4-12)24(21,22)19-7-1-2-14(19)17-15(20)18-8-10-23-11-9-18/h3-6,14H,1-2,7-11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDTUIPBSYGQJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)NC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![13-chloro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416572.png)






![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)


![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)
